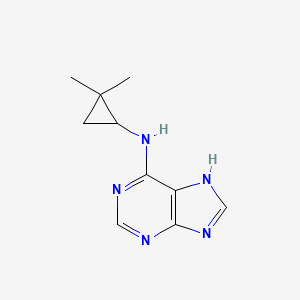![molecular formula C16H26N2O B7587071 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a chemical compound that belongs to the class of psychoactive drugs known as phenethylamines. It is commonly referred to as 3-MeO-PCP and is known for its dissociative effects on the human mind. 3-MeO-PCP is a derivative of the drug PCP (phencyclidine) and was first synthesized in 1979 by a team of researchers at Parke-Davis Laboratories.
作用机制
The exact mechanism of action of 3-MeO-PCP is not fully understood, but it is believed to act on the NMDA receptor site in the brain. It is thought to bind to the receptor site and block the action of glutamate, which is a neurotransmitter that is involved in the regulation of neuronal activity. This results in a decrease in the activity of neurons in the brain, leading to the dissociative effects of the drug.
Biochemical and Physiological Effects
3-MeO-PCP has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has the potential to cause seizures and other neurological symptoms.
实验室实验的优点和局限性
One advantage of using 3-MeO-PCP in lab experiments is that it is a potent NMDA receptor antagonist, which makes it useful for studying the role of this receptor in the brain. However, one limitation of using this drug is that it has the potential to cause neurological symptoms and other adverse effects, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 3-MeO-PCP. Some possible areas of study include:
1. Further investigation of the drug's mechanism of action and its effects on the NMDA receptor site in the brain.
2. Exploration of the potential therapeutic uses of 3-MeO-PCP, such as in the treatment of depression or anxiety disorders.
3. Investigation of the long-term effects of 3-MeO-PCP use on the brain and body, including the potential for addiction and other adverse effects.
4. Development of new drugs that are based on the structure of 3-MeO-PCP, with the aim of creating more effective and safer treatments for various neurological and psychiatric disorders.
In conclusion, 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a potent NMDA receptor antagonist that has been used in scientific research to study its effects on the human brain and nervous system. While it has potential therapeutic uses, its adverse effects and potential for addiction make it a drug that requires further study and caution in its use.
合成方法
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine, which is then purified through various methods such as recrystallization or chromatography.
科学研究应用
3-MeO-PCP has been used in scientific research to study its effects on the human brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means that it blocks the action of the neurotransmitter glutamate at the NMDA receptor site. This action leads to a decrease in the activity of neurons in the brain and results in the dissociative effects of the drug.
属性
IUPAC Name |
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13(15-7-4-8-16(10-15)19-3)18-9-5-6-14(12-18)11-17-2/h4,7-8,10,13-14,17H,5-6,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFBGSKHALYDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCCC(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)